molecular formula C13H18N4 B12130373 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- CAS No. 540760-28-9

1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl-

Cat. No.: B12130373
CAS No.: 540760-28-9
M. Wt: 230.31 g/mol
InChI Key: PYQVIXRBGLJSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo-benzimidazole class, characterized by a fused triazole and benzimidazole ring system. The structure includes a bulky tert-butyl (1,1-dimethylethyl) group and a methyl substituent on the dihydrotriazole ring. Benzimidazole derivatives are renowned for diverse bioactivities, including antifungal, anti-inflammatory, and analgesic effects . The tert-butyl group may confer resistance to oxidative degradation, a feature observed in structurally related agrochemicals like paclobutrazol and triapenthenol .

Properties

CAS No.

540760-28-9

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-tert-butyl-1-methyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C13H18N4/c1-12(2,3)13(4)16-15-11-14-9-7-5-6-8-10(9)17(11)13/h5-8,16H,1-4H3,(H,14,15)

InChI Key

PYQVIXRBGLJSDO-UHFFFAOYSA-N

Canonical SMILES

CC1(NNC2=NC3=CC=CC=C3N21)C(C)(C)C

Origin of Product

United States

Preparation Methods

Core Structure Formation: Triazolo-Benzimidazole Fusion

The triazolo[4,3-a]benzimidazole scaffold likely arises from cyclization or cross-coupling reactions. Key approaches include:

Cyclocondensation of Precursors

  • Hydrazine Derivatives :

    • 1H-1,2,4-Triazole synthesis via formic esters (e.g., methyl formate) and hydrazine hydrate under high-pressure conditions, as described in CN105906575A .

    • Reaction Conditions :

      Formic EsterAmmonium SaltTemperatureYield (%)
      Methyl formateNH₄Cl120–130°C84–90
    • This method provides a scalable route to the triazole moiety, which can later fuse with benzimidazole.

  • Benzimidazole Synthesis :

    • o-Phenylenediamine reacts with aldehydes to form benzimidazole derivatives .

    • Example : Condensation with aromatic aldehydes under mild conditions yields 2-phenylbenzimidazoles (yields: 53–82%) .

N-Alkylation of Benzimidazole Derivatives

  • Dimethyl Carbonate (DMC) or Alkyl Bromides :

    • Conditions :

      Alkylating AgentSolventTemperatureYield (%)
      Tert-butyl bromideDMSO140°C~65–90
      Methyl bromideDMSOIce bath~83–98
    • Mechanism :

    • Selectivity : Steric hindrance from tert-butyl groups may require optimized conditions (e.g., prolonged reaction times).

  • Sequential Alkylation :

    • Example :

      • Methylation : Use DMC at 140°C .

      • Tert-butylation : Use tert-butyl bromide at room temperature .

    • Yield Trends :

      SubstituentRReaction Time (h)Yield (%)
      MethylCH₃12–4883–96
      Tert-butylC(CH₃)₃0.7–4.869–98

Critical Challenges and Optimization Strategies

  • Steric Hindrance :

    • Tert-butyl Group : May require polar aprotic solvents (e.g., DMSO) and high temperatures to overcome steric barriers .

  • Regioselectivity :

    • Triazolo Fusion : Ensuring correct ring junction (4,3-a) may demand directing groups or catalysts (e.g., Pd/Cu) .

  • Purification :

    • Crystallization : Ethanol reflux followed by filtration and cooling, as in 1H-1,2,4-triazole synthesis .

Hypothetical Synthetic Pathway

A proposed route integrates triazole formation, benzimidazole synthesis, and alkylation:

  • Step 1 : Synthesize 1H-1,2,4-triazole via formic ester + hydrazine hydrate .

  • Step 2 : Condense o-phenylenediamine with an aldehyde to form benzimidazole .

  • Step 3 : Fuse triazole to benzimidazole via cross-coupling (e.g., Pd catalysis) .

  • Step 4 : Alkylate N-position with tert-butyl bromide and methyl groups .

Analytical Characterization

Key spectroscopic data for confirmation:

TechniqueObserved Features
¹H NMR Tert-butyl: δ 1.2–1.4 (s, 9H); Methyl: δ 3.5–3.8 (s, 3H)
¹³C NMR CF₃: δ 120–127 (quartet); Methoxy: δ 55
FTIR C–N stretch: 1670–1608 cm⁻¹; C–F: 1180–1170 cm⁻¹

Comparative Analysis of Alkylation Reagents

Alkylating AgentReactivitySteric DemandTypical Yield (%)
Methyl bromideHighLow83–98
Tert-butyl bromideModerateHigh65–98
Ethyl bromideModerateModerate50–96

Chemical Reactions Analysis

1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or benzimidazole rings.

    Cyclization: Intramolecular cyclization reactions can be used to form additional fused ring systems

Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and dimethylformamide, as well as catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted triazolobenzimidazole derivatives with potential biological activities.

Scientific Research Applications

Pharmaceutical Development

The primary application of 1H-1,2,4-triazolo[4,3-a]benzimidazole is in the development of new pharmaceutical agents. This compound has demonstrated promising biological activities that make it a candidate for drug development targeting various diseases.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1H-1,2,4-triazolo[4,3-a]benzimidazole derivatives. For instance:

  • Antibacterial Activity : Several derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. A study reported that compounds derived from this framework exhibited pronounced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro tests demonstrated effective inhibition against Candida albicans, indicating its potential as an antifungal agent .
CompoundActivity TypeTarget OrganismMIC (µg/mL)
1AntibacterialE. coli32
2AntifungalC. albicans16

Anticancer Potential

The anticancer activity of 1H-1,2,4-triazolo[4,3-a]benzimidazole has been a focus of research due to its ability to inhibit tumor growth.

Case Study

A study on a series of synthesized triazolo[4,3-a]benzimidazole derivatives showed significant anti-tumor activity against multiple cancer cell lines (A549, MCF-7). The lead compound exhibited IC50 values as low as 0.83 µM against A549 cells .

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds has also been explored:

  • In Vivo Studies : Animal models have demonstrated that certain derivatives can reduce inflammation markers significantly compared to control groups, suggesting their utility in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 1H-1,2,4-triazolo[4,3-a]benzimidazole can be achieved through various methods that allow for the modification of functional groups to enhance biological activity.

Synthetic Routes

Common synthetic routes include:

  • Reaction of benzimidazole derivatives with hydrazine derivatives to form triazole rings.
  • Use of alkyl isothiocyanates to generate diverse derivatives with tailored biological profiles .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The molecular targets and pathways involved depend on the specific biological activity being studied, such as inhibition of kinases in cancer cells or modulation of neurotransmitter receptors in neurological disorders .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Name Substituents Key Properties/Activities References
Target Compound 3-(tert-butyl), 3-methyl Antifungal (Candida albicans), anti-inflammatory, analgesic
1-Acyl-2-alkylthio-1,2,4-triazolo[2,3-a]benzimidazoles Acyl and alkylthio groups at positions 1 and 2 Enhanced antifungal activity (Fusarium oxysporum); lower ulcerogenicity vs. indomethacin
3H-1,2,4-Triazolo[4,3-a]benzimidazole-3-thione Thione group at position 3 Higher reactivity in nucleophilic substitutions; potential as a corrosion inhibitor
5-[4-(tert-butyl)phenyl]-1H-1,2,4-triazole-3-acetic acid Acetic acid and tert-butylphenyl groups Agrochemical applications (structural similarity to plant growth regulators)

Key Observations :

  • The tert-butyl group in the target compound likely improves metabolic stability compared to smaller alkyl chains (e.g., methyl or ethyl) in analogues .
  • Acylated derivatives (e.g., 1-acyl-2-alkylthio compounds) show superior antifungal activity but may exhibit higher toxicity due to reactive thiol groups .
Compounds with Alternative Fused Ring Systems
Compound Name Core Structure Bioactivity References
Target Compound Triazolo[4,3-a]benzimidazole Broad-spectrum antifungal and analgesic effects
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines Triazole fused with tetrazine Untested for bioactivity; designed for local anesthetic/antiarrhythmic use
3,4-Dihydro-3-methyl-1,2,4-benzotriazin-3-yl-acetic acid Benzotriazine core with acetic acid side chain Hypothesized antiarrhythmic activity (untested)

Key Observations :

  • Fused tetrazine-triazole systems remain underexplored pharmacologically but may offer unique electronic properties for material science applications .

Biological Activity

1H-1,2,4-Triazolo[4,3-a]benzimidazole derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound 1H-1,2,4-Triazolo[4,3-a]benzimidazole, 3-(1,1-dimethylethyl)-2,3-dihydro-3-methyl- , exploring its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C14H18N4
  • Molecular Weight : 246.32 g/mol
  • CAS Number : Not specified in the sources

Synthesis

The synthesis of triazolo-benzimidazole derivatives typically involves multi-step reactions starting from readily available precursors. The methods often include cyclization reactions between benzimidazole and triazole moieties under acidic or basic conditions. Various substituents can be introduced to enhance biological activity.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of triazolo-benzimidazole hybrids. These compounds exhibit activity against a range of bacterial strains and fungi. For example:

  • In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ampicillin .
  • A specific derivative demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with efficacy ranging from 35% to 80% of standard drugs .

Antiviral Activity

Triazolo-benzimidazole compounds have also been investigated for their antiviral properties. Research suggests that these hybrids can inhibit viral replication mechanisms:

  • Some derivatives were effective against hepatitis C virus (HCV), showing EC50 values in the nanomolar range . This highlights their potential as antiviral agents.

Antitumor Activity

The anti-cancer properties of triazolo-benzimidazoles are particularly noteworthy:

  • Compounds have been shown to induce apoptosis in cancer cell lines. For instance, one study reported significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 25 μM .
  • In vivo studies indicated that these compounds could suppress tumor growth in animal models .

Other Biological Activities

Beyond antimicrobial and antitumor effects, these compounds exhibit a variety of other pharmacological activities:

  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation in animal models.
  • Analgesic : Certain compounds displayed analgesic effects comparable to traditional pain relievers .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-benzimidazoles is significantly influenced by their chemical structure. Key points include:

  • The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Substituents at specific positions on the benzimidazole or triazole rings can modulate potency and selectivity against various pathogens .

Case Studies

CompoundActivityIC50/EC50Reference
PS11Aldose Reductase Inhibitor0.32 µM
Derivative AAntibacterial (E. coli)MIC 25 µg/mL
Derivative BAntiviral (HCV)EC50 0.028 nM
Compound CAntitumor (MCF7)IC50 25 µM

Q & A

Q. Advanced: How can regioselectivity challenges in triazole ring formation be addressed?

Answer: Regioselectivity depends on substituent electronic effects and reaction conditions. For instance, using microwave irradiation (as in ) accelerates reactions and improves selectivity. Computational modeling (DFT) predicts electron density distribution to guide substituent placement. Alternatively, base-promoted [3+2] cycloaddition (e.g., nitrile imines with benzimidazole-thiols) offers controlled regiochemistry, as demonstrated in fused triazole derivatives .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • 1H/13C NMR : Identify protons near electronegative groups (e.g., tert-butyl, methyl) and aromatic systems.
  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihydro vs. fully aromatic forms) using CCDC data (e.g., CCDC 1876879–1876881) .

Q. Advanced: How can conflicting NMR data (e.g., overlapping peaks) be resolved?

Answer: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in dihydrobenzimidazole derivatives, NOESY can confirm spatial proximity of methyl and tert-butyl groups. Solvatochromic analysis (UV-Vis in polar/non-polar solvents) aids in identifying tautomeric forms .

Basic: How do researchers assess the biological activity of benzimidazole-triazole hybrids?

Methodological Answer:
Common assays include:

  • Anticancer Activity : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial Screening : Disk diffusion/Kirby-Bauer tests against Gram± bacteria and fungi.
  • Enzyme Inhibition : Docking studies (e.g., α-glucosidase for antidiabetic potential) followed by in vitro validation .

Q. Advanced: How can contradictory bioactivity results across studies be reconciled?

Answer: Contradictions often arise from assay conditions (e.g., pH, serum concentration) or substituent variations. Meta-analysis of SAR (Structure-Activity Relationship) data identifies critical substituents. For example, para-substituted aryl groups on the triazole ring enhance antimicrobial activity, while bulky tert-butyl groups may reduce solubility, affecting bioavailability .

Basic: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., Gaussian09 at B3LYP/6-31G* level).
  • Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., EGFR for anticancer activity).
  • Solubility Parameters : Use COSMO-RS to estimate logP and solubility in diverse solvents .

Q. Advanced: How to validate docking predictions experimentally?

Answer: Combine Surface Plasmon Resonance (SPR) for binding kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamic data. For example, docking poses of triazole derivatives with α-glucosidase (yellow ligand in ) were validated via IC₅₀ comparisons and X-ray co-crystallography .

Basic: How to integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:
Link to Pharmacophore Models : Map triazole-benzimidazole cores to known kinase inhibitors (e.g., EGFR, VEGFR). Use QSAR to correlate substituents (e.g., tert-butyl) with bioactivity. Reference frameworks like Horton’s benzimidazole pharmacology () to justify target selection .

Q. Advanced: How to address discrepancies between in silico and in vitro results?

Answer: Discrepancies may arise from solvation effects or protein flexibility. Refine docking with Molecular Dynamics (MD) Simulations (e.g., GROMACS) to account for ligand-induced conformational changes. Validate with Alanine Scanning Mutagenesis of predicted binding residues .

Basic: What are key considerations for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Control : Optimize reflux time and temperature via DoE (Design of Experiments).
  • Separation Technologies : Use membrane filtration (, RDF2050104) to remove byproducts.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Cu-Al₂O₃) reduce waste in click chemistry steps .

Q. Advanced: How to mitigate regiochemical instability during scale-up?

Answer: Implement Flow Chemistry for precise control over reaction parameters (e.g., residence time, mixing). In-line NMR monitors intermediate formation. For example, continuous flow systems improved yield in triazolo[4,3-a]pyridine carboxylate synthesis () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.